2,5-Dinitrobenzaldehyde

Description

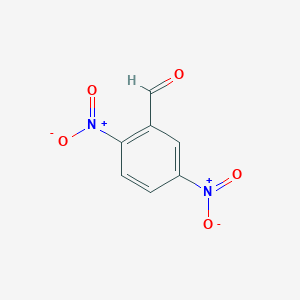

Structure

3D Structure

Properties

IUPAC Name |

2,5-dinitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O5/c10-4-5-3-6(8(11)12)1-2-7(5)9(13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQDLKFHFLTMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597693 | |

| Record name | 2,5-Dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198424-70-2 | |

| Record name | 2,5-Dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dinitrobenzaldehyde (CAS No. 1198424-70-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dinitrobenzaldehyde, identified by the CAS number 1198424-70-2, is a significant organic compound characterized by a benzaldehyde structure substituted with two nitro groups at the 2 and 5 positions.[1][2] This arrangement of electron-withdrawing nitro groups on the aromatic ring imparts distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic applications, including the pharmaceutical and fine chemical industries.[3][4][5] This technical guide provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to drug discovery and development. A comparative analysis with its isomers is also presented to provide a deeper understanding of its unique characteristics.

Physicochemical Properties and Isomeric Differentiation

The molecular formula of this compound is C₇H₄N₂O₅, and it has a molecular weight of 196.12 g/mol .[2] The presence and position of the two nitro groups significantly influence the physical and chemical properties of the dinitrobenzaldehyde isomers. Understanding these differences is crucial for their effective use in targeted synthesis.

| Property | This compound | 2,4-Dinitrobenzaldehyde | 2,6-Dinitrobenzaldehyde | 3,5-Dinitrobenzaldehyde |

| CAS Number | 1198424-70-2[1] | 528-75-6[6] | 606-31-5[1] | 14193-18-1[7] |

| Molecular Formula | C₇H₄N₂O₅ | C₇H₄N₂O₅ | C₇H₄N₂O₅ | C₇H₄N₂O₅ |

| Molecular Weight | 196.12 g/mol [2] | 196.12 g/mol [6] | 196.12 g/mol [1] | 196.12 g/mol [7] |

| Appearance | Not explicitly stated, likely a crystalline solid | Yellow to light brown crystals[8] | Fine deep yellow crystals[1] | Tan solid[7] |

| Melting Point | Data not readily available | 66-70 °C[8] | 120-122 °C[1] | 76-80 °C (crude)[7] |

| Boiling Point | 366.2±32.0 °C (Predicted)[9] | 190 °C at 10 mmHg[8] | Data not readily available | Data not readily available |

| Density | 1.571±0.06 g/cm³ (Predicted)[9] | 1.6665 g/cm³ (estimate)[8] | Data not readily available | Data not readily available |

Data sourced from various chemical databases and supplier information.

Synthesis of this compound

A probable synthetic workflow for this compound is depicted below:

Caption: Plausible synthetic route to this compound via oxidation.

Experimental Protocol: A General Approach for the Oxidation of Dinitrotoluenes

The following is a generalized protocol based on the oxidation of substituted toluenes and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

2,5-Dinitrotoluene

-

A suitable oxidizing agent (e.g., potassium permanganate, chromium trioxide in acetic anhydride)

-

Appropriate solvent (e.g., acetic acid, sulfuric acid)

-

Reducing agent for work-up if necessary (e.g., sodium bisulfite)

-

Extraction solvent (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Dissolution: Dissolve 2,5-dinitrotoluene in a suitable solvent in a reaction flask equipped with a stirrer and a thermometer.

-

Addition of Oxidant: Slowly add the oxidizing agent to the solution while maintaining a specific temperature range to control the exothermic reaction. Careful temperature control is crucial to prevent over-oxidation to the carboxylic acid.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Work-up: Once the reaction is complete, cool the mixture and quench any excess oxidizing agent. This may involve the addition of a reducing agent like sodium bisulfite.

-

Extraction: Extract the product into an organic solvent.

-

Washing: Wash the organic layer with water and brine to remove impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by a suitable method such as recrystallization or column chromatography to obtain pure this compound.

Causality Behind Experimental Choices:

-

The choice of oxidizing agent and reaction conditions is critical to selectively oxidize the methyl group to an aldehyde without affecting the nitro groups or the aromatic ring.

-

The slow addition of the oxidant and temperature control are essential for safety and to prevent side reactions.

-

The purification method is chosen based on the physical properties of the product and the impurities present.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the electrophilic nature of the aldehyde group and the electron-withdrawing effects of the two nitro groups. The aldehyde functionality readily undergoes nucleophilic addition reactions, which are fundamental to its use as a building block in organic synthesis.[11]

Sources

- 1. 2,6-Dinitrobenzaldehyde | C7H4N2O5 | CID 69073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C7H4N2O5 | CID 19046921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. clearsynth.com [clearsynth.com]

- 6. 2,4-Dinitrobenzaldehyde | C7H4N2O5 | CID 68250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,5-Dinitrobenzaldehyde | C7H4N2O5 | CID 1712303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,4-Dinitrobenzaldehyde | 528-75-6 [m.chemicalbook.com]

- 9. This compound , 95%+ , 1198424-70-2 - CookeChem [cookechem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Core Molecular & Physical Properties: The Foundation of Reactivity

An In-Depth Technical Guide to 2,5-Dinitrobenzaldehyde: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, characterization, and application, grounded in established chemical principles.

Understanding the fundamental properties of this compound is paramount for its effective use in stoichiometry, reaction kinetics, and purification protocols. The compound's molecular weight is a cornerstone for all quantitative work.

The molecular formula of this compound is C₇H₄N₂O₅.[1] Its calculated molecular weight is 196.12 g/mol .[1] This value is the critical starting point for calculating molar equivalents in reaction schemes. The presence of two strongly electron-withdrawing nitro groups (-NO₂) and an aldehyde group (-CHO) on the aromatic ring dictates its chemical reactivity, rendering the aldehyde susceptible to nucleophilic attack and influencing the aromatic ring's susceptibility to further substitution.

A summary of its key physical and chemical properties is presented below. Note that while some experimental data for this specific isomer is limited, computed properties from reliable databases and experimental data from closely related isomers provide a robust profile.

| Property | Value / Description | Source (Citation) | Notes |

| Molecular Weight | 196.12 g/mol | PubChem[1] | Calculated from atomic weights. |

| Molecular Formula | C₇H₄N₂O₅ | PubChem[1] | |

| CAS Number | 1198424-70-2 | PubChem[1] | |

| Appearance | Brown Powder Solid | Fisher Scientific (for 2,4-isomer)[2] | Typical for nitroaromatic compounds. |

| Melting Point | 68 - 71 °C | Fisher Scientific (for 2,4-isomer)[2] | Provides a practical range for purity assessment. |

| Boiling Point | 190 °C @ 10 mmHg | Fisher Scientific (for 2,4-isomer)[2] | Vacuum distillation is necessary to prevent decomposition. |

| IUPAC Name | This compound | PubChem[1] | |

| Hydrogen Bond Acceptors | 5 | PubChem (Computed)[1] | Oxygen atoms in nitro and carbonyl groups. |

| Hydrogen Bond Donors | 0 | PubChem (Computed)[1] | Lacks labile protons like -OH or -NH. |

Synthesis & Purification: A Protocol Grounded in Mechanistic Chemistry

While numerous methods exist for the synthesis of dinitrobenzaldehyde isomers, a direct, peer-reviewed protocol for the 2,5-isomer is not commonly cited. However, a robust and reliable synthesis can be designed based on the well-established principles of electrophilic aromatic substitution, specifically the nitration of benzaldehyde. The following protocol is a representative method adapted from established procedures for analogous compounds, such as those found in Organic Syntheses.[3][4]

Causality Behind Experimental Choices:

-

Reagents : A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the classic and most effective nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

-

Temperature Control : The nitration of an aromatic ring is a highly exothermic reaction. Maintaining a low temperature (0-10 °C) is critical. This prevents over-nitration (the addition of more than two nitro groups) and minimizes the formation of unwanted side products, particularly the oxidation of the sensitive aldehyde group to a carboxylic acid.

-

Order of Addition : Benzaldehyde is added slowly to the pre-chilled nitrating mixture. This ensures that the electrophile is always in excess and that the heat generated can be effectively dissipated, preventing thermal runaways.

-

Purification : The crude product is poured onto ice to quench the reaction and precipitate the organic product, which has low solubility in the aqueous acidic medium. Recrystallization, typically from an ethanol/water mixture, is an effective method for removing isomeric impurities and unreacted starting material.

Detailed Step-by-Step Methodology:

-

Preparation of Nitrating Mixture : In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C. While stirring, slowly add 50 mL of fuming nitric acid, ensuring the temperature does not exceed 10 °C.

-

Nitration Reaction : Once the nitrating mixture is stable at 0-5 °C, begin the dropwise addition of 20 g (0.188 mol) of benzaldehyde via the dropping funnel. The rate of addition must be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Completion : After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours, then let it slowly warm to room temperature and stir for another 2-3 hours to ensure complete dinitration.

-

Quenching and Isolation : Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The crude this compound will precipitate as a yellowish-brown solid.

-

Filtration and Washing : Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold water until the washings are neutral to pH paper. This removes residual acids.

-

Purification : Recrystallize the crude solid from a minimal amount of hot ethanol. If the product is highly colored, charcoal treatment can be performed on the hot solution before filtration. Allow the solution to cool slowly to form pure crystals, which are then collected by filtration and dried in vacuo.

Spectroscopic Characterization: Confirming the Structure

While a publicly available, experimentally verified full dataset for this compound is scarce, its structure can be confidently predicted and confirmed using standard spectroscopic techniques. The following data is based on established chemical shift principles and data from closely related analogs.[5][6][7][8][9][10]

Predicted & Representative Spectroscopic Data

| Technique | Expected Observations | Rationale & Interpretation |

| ¹H NMR | Aldehyde Proton (CHO): ~10.0-10.5 ppm (singlet).Aromatic Protons: Three protons in the range of 8.0-9.0 ppm. Expect a doublet (H6), a doublet of doublets (H4), and a doublet (H3). | The aldehyde proton is highly deshielded by the carbonyl group. The aromatic protons are deshielded by the electron-withdrawing nitro groups. The 2,5-substitution pattern will lead to a predictable splitting pattern based on ortho and meta coupling constants. |

| ¹³C NMR | Aldehyde Carbonyl (C=O): ~190-200 ppm.Aromatic Carbons: Six peaks between 120-155 ppm. Carbons directly attached to nitro groups (C2, C5) will be the most deshielded. | The carbonyl carbon is characteristic and appears far downfield.[10][11] The electron-withdrawing nitro groups significantly influence the chemical shifts of the aromatic carbons, spreading them over a wide range. |

| IR Spectroscopy | C=O Stretch (Aldehyde): ~1700-1720 cm⁻¹ (strong).N-O Asymmetric Stretch: ~1520-1560 cm⁻¹ (strong).N-O Symmetric Stretch: ~1340-1360 cm⁻¹ (strong).Aromatic C=C Stretch: ~1600 & ~1450 cm⁻¹ (medium).Aromatic C-H Stretch: ~3000-3100 cm⁻¹ (weak).Aldehyde C-H Stretch: ~2720 & ~2820 cm⁻¹ (two weak bands). | These absorption bands are highly diagnostic.[7][12] The strong carbonyl and nitro group stretches are the most prominent features and are key indicators of a successful synthesis. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 196 (prominent).M-1 Peak: m/z = 195 (loss of H• from aldehyde).M-29 Peak: m/z = 167 (loss of •CHO radical).M-46 Peak: m/z = 150 (loss of •NO₂ radical). | The aromatic ring provides stability, leading to a visible molecular ion peak.[13] Fragmentation patterns are predictable, with characteristic losses of the aldehyde proton, the entire aldehyde group, and a nitro group.[14][15] |

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Its value lies in its role as a versatile chemical building block or intermediate for the synthesis of more complex, biologically active molecules.

Core Application: Synthesis of Bioactive Hydrazones

A primary application in medicinal chemistry is the reaction of this compound with various hydrazides to form dinitrophenylhydrazones. Hydrazones are a class of compounds known to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[16][17][18]

The synthetic logic is straightforward: the nucleophilic nitrogen of a hydrazide attacks the electrophilic carbonyl carbon of the dinitrobenzaldehyde, followed by dehydration to form a stable C=N double bond (an imine). The two nitro groups on the phenyl ring can enhance the biological activity of the resulting hydrazone derivative or serve as handles for further chemical modification.

Sources

- 1. This compound | C7H4N2O5 | CID 19046921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102295565A - Preparation method of 2,6-dinitrobenzaldehyde - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2,5-DINITROBENZOIC ACID(610-28-6) 1H NMR [m.chemicalbook.com]

- 6. 2,6-Dinitrobenzaldehyde(606-31-5) 1H NMR [m.chemicalbook.com]

- 7. elearning.uniroma1.it [elearning.uniroma1.it]

- 8. researchgate.net [researchgate.net]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. compoundchem.com [compoundchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ajpamc.com [ajpamc.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,5-Dinitrobenzaldehyde

Abstract: This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,5-dinitrobenzaldehyde, a valuable chemical intermediate. Recognizing the scarcity of direct, published protocols for this specific isomer, this document outlines a robust, two-stage approach. The first stage details the synthesis of the crucial precursor, 2,5-dinitrotoluene, from 2,5-dinitro-p-toluidine. The second, and core, stage proposes a detailed methodology for the selective oxidation of the methyl group of 2,5-dinitrotoluene to the corresponding aldehyde. This is achieved by adapting the well-established Sachs-Kempf reaction, a method proven effective for the analogous synthesis of 2,4-dinitrobenzaldehyde. This guide provides step-by-step experimental protocols, discusses the underlying chemical principles, and offers insights into the practical considerations for each stage. The content is designed for researchers, chemists, and professionals in drug development and fine chemical synthesis.

Introduction and Strategic Overview

The primary challenge in synthesizing this compound lies in the initial production of its precursor, 2,5-dinitrotoluene. The direct dinitration of toluene yields a mixture of isomers where the 2,5-isomer is a minor component, typically less than 1%.[1] This makes separation from the isomeric mixture on a preparative scale impractical.

Therefore, a more targeted approach is required. This guide outlines a logical and experimentally sound pathway, commencing with a directed synthesis of 2,5-dinitrotoluene, followed by a selective oxidation of its methyl group. The overall synthetic strategy is depicted below.

Caption: Overall synthetic pathway for this compound.

Synthesis of the Precursor: 2,5-Dinitrotoluene

The synthesis of the key intermediate, 2,5-dinitrotoluene, is achieved through the deamination of 2,5-dinitro-p-toluidine. This starting material can be prepared by the nitration of 2-nitroaceto-p-toluidide under specific conditions.[2]

Mechanism Insight: Deamination

The conversion of the aromatic amine (2,5-dinitro-p-toluidine) to the corresponding arene (2,5-dinitrotoluene) is a classical transformation in organic synthesis. It proceeds via a two-step sequence:

-

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

-

Reduction (Deamination): The diazonium group is then replaced by a hydrogen atom. While various reducing agents can be employed, hypophosphorous acid (H₃PO₂) is a common and effective choice for this transformation.

Experimental Protocol: Synthesis of 2,5-Dinitrotoluene

This protocol is adapted from the procedure described by Brady and Williams for the preparation of dinitrotoluenes.

Step 1: Diazotization and Reduction of 2,5-Dinitro-p-toluidine

-

In a flask equipped with a mechanical stirrer and cooled in an ice-salt bath, dissolve 2,5-dinitro-p-toluidine in a suitable solvent such as absolute ethanol and concentrated sulfuric acid.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

-

After the addition is complete, continue stirring for a short period to ensure complete diazotization.

-

To this cold solution, add hypophosphorous acid and continue to stir. The reaction mixture is then allowed to warm to room temperature, and gas evolution (N₂) will be observed.

-

The reaction is typically stirred overnight to ensure complete reduction.

-

Pour the reaction mixture into a large volume of water. The crude 2,5-dinitrotoluene will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with water to remove any residual acid.

-

The crude product can be purified by steam distillation followed by recrystallization from a suitable solvent like light petroleum to yield pure 2,5-dinitrotoluene.

| Reactant/Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume |

| 2,5-Dinitro-p-toluidine | 197.14 | 1 eq | Specify mass |

| Sodium Nitrite | 69.00 | 1.1 eq | Specify mass |

| Sulfuric Acid (conc.) | 98.08 | Excess | Specify volume |

| Absolute Ethanol | 46.07 | Solvent | Specify volume |

| Hypophosphorous Acid (50%) | 66.00 | Excess | Specify volume |

| Light Petroleum | - | Recrystallization | Specify volume |

Table 1: Reactants and reagents for the synthesis of 2,5-dinitrotoluene.

Core Synthesis: this compound via Selective Oxidation

The selective oxidation of the methyl group in 2,5-dinitrotoluene is challenging due to the deactivating effect of the two nitro groups. Harsh oxidizing agents risk over-oxidation to the carboxylic acid or degradation of the aromatic ring. A more subtle and proven approach for similar substrates is the Sachs-Kempf reaction, which is well-documented for the synthesis of 2,4-dinitrobenzaldehyde.[3][4] This method involves the condensation of the dinitrotoluene with an aromatic nitroso compound, followed by hydrolysis of the resulting anil (Schiff base) to the aldehyde.

Mechanistic Rationale

The reaction proceeds in two main stages:

-

Condensation to form an Anil: In the presence of a base, the methyl group of 2,5-dinitrotoluene is deprotonated to form a carbanion. This nucleophile then attacks the electrophilic nitrogen of p-nitrosodimethylaniline. Subsequent dehydration yields the anil intermediate, 4-{[(2,5-dinitrophenyl)methylidene]amino}-N,N-dimethylaniline.

-

Hydrolysis to the Aldehyde: The anil is then subjected to acidic hydrolysis. The imine bond is cleaved, yielding this compound and regenerating the p-aminodimethylaniline salt.

Caption: Simplified mechanism of the adapted Sachs-Kempf reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed adaptation of the established procedure for 2,4-dinitrobenzaldehyde.[3]

Step 1: Condensation of 2,5-Dinitrotoluene with p-Nitrosodimethylaniline

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,5-dinitrotoluene, p-nitrosodimethylaniline, and a base such as anhydrous sodium carbonate in ethanol.

-

Heat the mixture to reflux with vigorous stirring for several hours (e.g., 6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture. The anil product, 4-{[(2,5-dinitrophenyl)methylidene]amino}-N,N-dimethylaniline, should precipitate.

-

Collect the solid product by vacuum filtration and wash it with boiling water, followed by recrystallization from a suitable solvent like acetone to achieve high purity.

Step 2: Hydrolysis of the Anil Intermediate

-

Place the purified anil in a flask suitable for steam distillation or vigorous reflux with a strong acid.

-

Add a mixture of a strong acid (e.g., nitric acid or hydrochloric acid) and an immiscible organic solvent like benzene or toluene.

-

Shake or stir the mixture vigorously for several hours at room temperature or with gentle heating.[3]

-

After the hydrolysis is complete, separate the organic layer.

-

Wash the organic layer with water and then a dilute sodium bicarbonate solution to remove any remaining acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.

| Reactant/Reagent | Molar Mass ( g/mol ) | Moles | Mass/Volume |

| 2,5-Dinitrotoluene | 182.13 | 1 eq | Specify mass |

| p-Nitrosodimethylaniline | 150.18 | 1 eq | Specify mass |

| Sodium Carbonate | 105.99 | Excess | Specify mass |

| Ethanol | 46.07 | Solvent | Specify volume |

| Nitric Acid (dilute) | 63.01 | Hydrolysis | Specify volume |

| Benzene | 78.11 | Solvent | Specify volume |

Table 2: Reactants and reagents for the synthesis of this compound.

Alternative Synthetic Strategies and Considerations

While the adapted Sachs-Kempf reaction presents a logical and high-yielding pathway, other oxidation methods could be considered, albeit with notable challenges.

-

Direct Oxidation with Strong Oxidants: Reagents like potassium permanganate (KMnO₄) or chromic acid (CrO₃) can oxidize methylarenes. However, with a highly deactivated substrate like 2,5-dinitrotoluene, these methods often require harsh conditions (high temperatures, strong acidity) which can lead to over-oxidation to the corresponding carboxylic acid (2,5-dinitrobenzoic acid) or even ring cleavage. The Etard reaction, using chromyl chloride, is another classic method but can be hazardous.[5]

-

Benzylic Bromination followed by Hydrolysis: This two-step approach involves the radical bromination of the methyl group using a reagent like N-bromosuccinimide (NBS) to form 2,5-dinitrobenzyl bromide. Subsequent hydrolysis could then yield the aldehyde. However, the radical abstraction of a benzylic hydrogen is disfavored by the electron-withdrawing nitro groups.

-

Modern Catalytic Methods: Recent advances in catalysis have led to methods for selective benzylic oxidation using molecular oxygen or other mild oxidants, often with transition metal or organocatalysts.[6][7] These methods can be highly selective but may require catalyst screening and optimization for the specific substrate. Electrochemical methods also offer a promising green alternative for benzylic oxidation.[8][9][10]

The choice of method will ultimately depend on the available resources, scale of the synthesis, and desired purity of the final product. For a reliable, preparative-scale synthesis, the adaptation of a known, robust method like the Sachs-Kempf reaction is recommended.

Safety and Handling

-

Dinitroaromatic Compounds: 2,5-Dinitrotoluene and this compound are potentially explosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Acids and Bases: Concentrated acids (sulfuric, nitric) and bases are corrosive. Handle with care and appropriate PPE.

-

Solvents: Organic solvents used in this synthesis are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

The synthesis of this compound is a feasible yet non-trivial task that requires a strategic, multi-step approach. By first preparing the 2,5-dinitrotoluene precursor via a directed synthesis and then employing an adapted Sachs-Kempf reaction for the selective oxidation of the methyl group, researchers can reliably access this valuable compound. This guide provides the necessary theoretical foundation and practical protocols to enable the successful synthesis of this compound for further application in research and development.

References

-

Cumming, W. M. (1937). Systematic Organic Chemistry. Preparation of 2,4-dinitrobenzaldehyde. Available at: [Link]

-

Moriyama, K., Takemura, M., & Togo, H. (2012). Direct and Selective Benzylic Oxidation of Alkylarenes via C-H Abstraction Using Alkali Metal Bromides. Organic Letters, 14(9), 2414–2417. Available at: [Link]

-

Wang, F., Chen, P., Liu, T., Wang, P., & Lin, S. (2020). Site-selective electrooxidation of methylarenes to aromatic acetals. Nature Communications, 11(1), 2631. Available at: [Link]

-

Moriyama, K., Takemura, M., & Togo, H. (2012). Direct and Selective Benzylic Oxidation of Alkylarenes via C-H Abstraction Using Alkali Metal Bromides. Organic Chemistry Portal. Available at: [Link]

-

Bennett, G. M., & Bell, E. V. (1943). 2,4-Dinitrobenzaldehyde. Organic Syntheses, Coll. Vol. 2, p.223. Available at: [Link]

-

Stahl, S. S., & Wick, S. (2020). Electrochemical PINOylation of Methylarenes: Improving the Scope and Utility of Benzylic Oxidation through Mediated Electrolysis. Journal of the American Chemical Society, 142(43), 18534–18543. Available at: [Link]

-

Wang, F., Chen, P., Liu, T., Wang, P., & Lin, S. (2020). Site-selective electrooxidation of methylarenes to aromatic acetals. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation or hydrolysis. Retrieved from [Link]

-

Brady, O. L., & Williams, J. (1922). XCV.---Note on 2 : 3- and 2 : 5-Dinitro-p-toluidines. Journal of the Chemical Society, Transactions, 121, 986-990. Available at: [Link]

-

Thomas, J. M., Hernandez, R., & Kuo, C. H. (2008). Single-step treatment of 2,4-dinitrotoluene via zero-valent metal reduction and chemical oxidation. Journal of Hazardous Materials, 155(1-2), 193–198. Available at: [Link]

-

PubChem. (n.d.). 2,5-Dinitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]

-

Kyprianou, M., et al. (2020). Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. Molecules, 25(15), 3343. Available at: [Link]

-

BYJU'S. (n.d.). Methods of Preparation of Aldehydes. Retrieved from [Link]

-

Zarei, M. A., et al. (2015). Synthesis route of DNT and TNT oxidation. ResearchGate. Available at: [Link]

-

Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Retrieved from [Link]

-

Chen, C. Y., et al. (2016). Decomposition of dinitrotoluene isomers and 2,4,6-trinitrotoluene in spent acid from toluene nitration process by ozonation and photo-ozonation. ResearchGate. Available at: [Link]

-

P&S Chemicals. (n.d.). Product information, 2,5-Dinitrotoluene. Retrieved from [Link]

Sources

- 1. 2,5-Dinitrotoluene | C7H6N2O4 | CID 12075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. XCV.—Note on 2 : 3- and 2 : 5-dinitro-p-toluidines - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 3. prepchem.com [prepchem.com]

- 4. 2,4-Dinitrobenzaldehyde [drugfuture.com]

- 5. byjus.com [byjus.com]

- 6. Electrochemical PINOylation of Methylarenes: Improving the Scope and Utility of Benzylic Oxidation through Mediated Electrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct and Selective Benzylic Oxidation of Alkylarenes via C-H Abstraction Using Alkali Metal Bromides [organic-chemistry.org]

- 8. Site-selective electrooxidation of methylarenes to aromatic acetals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Direct Nitration of Benzaldehyde: An Analysis of Regioselectivity and the Feasibility of 2,5-Dinitrobenzaldehyde Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive examination of the direct nitration of benzaldehyde, a fundamental reaction in organic synthesis. Moving beyond standard textbook descriptions, this document offers a detailed analysis of the underlying principles of electrophilic aromatic substitution as applied to benzaldehyde, with a particular focus on the regiochemical outcomes. The core of this guide addresses the feasibility of synthesizing 2,5-Dinitrobenzaldehyde directly from benzaldehyde. Through a critical evaluation of reaction mechanisms and directing group effects, this paper elucidates the significant synthetic challenges and explains the observed product distributions. This guide is intended for professionals in the fields of chemical research and drug development who require a nuanced understanding of this classic transformation to inform synthetic strategy and methodology.

Introduction: The Significance of Nitrobenzaldehydes

Nitrobenzaldehyde isomers are valuable intermediates in the synthesis of a wide array of pharmaceuticals, dyes, and other fine chemicals.[1] The presence of both a reactive aldehyde and a nitro group, which can be readily transformed into other functionalities, makes these compounds versatile building blocks in organic chemistry. The direct nitration of benzaldehyde is a common approach to introduce a nitro group onto the aromatic ring. However, the regioselectivity of this reaction is a critical consideration that dictates the isomeric composition of the product mixture. While mono-nitration is well-understood, the potential for direct di-nitration to specific isomers, such as this compound, presents considerable and often prohibitive challenges.

The Chemistry of Benzaldehyde Nitration: A Mechanistic Overview

The nitration of benzaldehyde is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[2] The reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2]

The overall mechanism can be summarized in three key steps:

-

Generation of the Electrophile: The reaction between nitric acid and sulfuric acid forms the nitronium ion.

-

Electrophilic Attack: The π-electron system of the benzaldehyde ring acts as a nucleophile, attacking the nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring.

Regioselectivity in Mono-nitration: The Directing Influence of the Aldehyde Group

The aldehyde group (-CHO) is a powerful electron-withdrawing group and, consequently, a deactivating group for electrophilic aromatic substitution.[1] It deactivates the aromatic ring by withdrawing electron density through both the inductive and resonance effects. This deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most electron-rich and, therefore, the primary site of electrophilic attack. The carbocation intermediate formed from meta attack is more stable than those formed from ortho or para attack. As a result, the direct mono-nitration of benzaldehyde predominantly yields 3-nitrobenzaldehyde (m-nitrobenzaldehyde).[3]

| Parameter | Description | Reference |

| Primary Product | 3-Nitrobenzaldehyde (meta-isomer) | [3] |

| Minor Products | 2-Nitrobenzaldehyde (ortho-isomer), 4-Nitrobenzaldehyde (para-isomer) | [3] |

| Typical o:m Ratio | Approximately 1:4 | [3] |

| Rationale | The aldehyde group is a meta-director due to its electron-withdrawing nature. | [1] |

Table 1: Typical Product Distribution in the Mono-nitration of Benzaldehyde

While the meta isomer is the thermodynamically favored product, the regioselectivity can be influenced by reaction conditions.[1] For instance, increasing the ratio of nitric acid to sulfuric acid has been shown to favor the formation of the ortho isomer.[3] This is theorized to be due to a change in the reaction mechanism, potentially involving coordination of the nitronium ion with the aldehyde group, which facilitates substitution at the adjacent ortho position.[4]

The Challenge of Direct Dinitration to this compound

The synthesis of this compound via the direct nitration of benzaldehyde is not a reported or feasible synthetic route. This is due to the combined directing effects of the substituents on the aromatic ring after the first nitration.

Directing Effects in a Mono-nitrated Benzaldehyde Ring

Once the first nitro group is introduced, the aromatic ring becomes significantly more deactivated towards further electrophilic substitution. The directing effects of both the aldehyde group and the newly introduced nitro group must be considered.

-

Aldehyde Group (-CHO): As established, this is a strong deactivating, meta-directing group.

-

Nitro Group (-NO₂): This is also a very strong deactivating, meta-directing group.

Let's consider the dinitration of the primary mono-nitration product, 3-nitrobenzaldehyde:

-

The aldehyde group at position 1 directs subsequent substitution to position 5.

-

The nitro group at position 3 also directs subsequent substitution to position 5.

Therefore, under forcing conditions that might lead to dinitration, the nitration of 3-nitrobenzaldehyde would be expected to yield 3,5-Dinitrobenzaldehyde .

Now, let's analyze the less favored mono-nitration products:

-

2-Nitrobenzaldehyde: The aldehyde at position 1 directs to position 3 (and 5), while the nitro group at position 2 directs to position 4 (and 6). The directing effects are not in agreement for a single position. However, the strong deactivating nature of both groups makes further substitution difficult. If it were to occur, a mixture of products would be expected, with 2,4-dinitrobenzaldehyde and 2,6-dinitrobenzaldehyde being possibilities.

-

4-Nitrobenzaldehyde: The aldehyde at position 1 directs to position 3 (and 5), and the nitro group at position 4 also directs to position 2 (and 6). Again, the directing effects are not reinforcing for a single position, and significant deactivation of the ring is present.

In none of these scenarios is the formation of this compound the favored outcome. The directing effects of the initial substituents do not align to promote substitution at the 2 and 5 positions.

Alternative Synthetic Routes to Dinitrobenzaldehydes

The synthesis of specific dinitrobenzaldehyde isomers typically involves multi-step synthetic pathways starting from precursors that already have the desired substitution pattern or can be manipulated to achieve it. For example:

-

2,4-Dinitrobenzaldehyde is often synthesized from 2,4-dinitrotoluene.[5]

-

3,5-Dinitrobenzaldehyde can be prepared by the reduction of 3,5-dinitrobenzoyl chloride.

These alternative routes bypass the regioselectivity challenges inherent in the direct dinitration of benzaldehyde.

Experimental Considerations and Protocol for Mono-nitration

While the direct synthesis of this compound is not feasible, the mono-nitration of benzaldehyde is a standard laboratory procedure. Strict adherence to reaction parameters is crucial to maximize the yield of the desired mono-nitro product and minimize side reactions.

Key Experimental Parameters

-

Temperature Control: The nitration of benzaldehyde is a highly exothermic reaction. Maintaining a low and constant temperature (typically between 0°C and 15°C) is critical to prevent over-nitration (dinitration) and the formation of oxidation byproducts.[3]

-

Rate of Addition: Benzaldehyde should be added dropwise to the nitrating mixture to allow for effective heat dissipation and to maintain a controlled reaction rate.

-

Stoichiometry of Reagents: Using a stoichiometric amount of the nitrating agent can help to minimize dinitration.[1]

-

Purity of Reagents: Freshly distilled benzaldehyde should be used to avoid side reactions from impurities.

Protocol for the Synthesis of 3-Nitrobenzaldehyde

This protocol is a standard method for the nitration of benzaldehyde, which primarily yields the meta-isomer.

Materials:

-

Benzaldehyde (freshly distilled)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Crushed Ice

-

Suitable organic solvent (e.g., tert-butyl methyl ether)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Nitrating Mixture: In a three-neck flask equipped with a thermometer, an addition funnel, and a magnetic stirrer, add 89 mL of concentrated H₂SO₄. Cool the flask in an ice bath.

-

Slowly add 45 mL of fuming HNO₃ to the sulfuric acid while stirring continuously. Ensure the temperature is maintained below 10°C.

-

Nitration: To the cooled nitrating mixture, add 10.6 g (10.2 mL) of benzaldehyde dropwise from the addition funnel. Maintain the internal temperature between 5°C and 15°C throughout the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker. The crude product will precipitate.

-

Filter the precipitate and wash with cold water.

-

For purification, the crude product can be dissolved in an organic solvent, washed with a 5% NaHCO₃ solution to remove acidic byproducts, dried over anhydrous Na₂SO₄, and recrystallized.

Conclusion

The direct nitration of benzaldehyde is a regioselective reaction that overwhelmingly favors the formation of the meta-isomer, 3-nitrobenzaldehyde, due to the strong deactivating and meta-directing nature of the aldehyde group. While reaction conditions can be modulated to slightly enhance the yield of the ortho-isomer, the synthesis of this compound via direct nitration of benzaldehyde is not a viable synthetic strategy. The combined directing effects of the aldehyde and the first nitro group strongly disfavor substitution at the 2 and 5 positions. For the synthesis of specific dinitrobenzaldehyde isomers, alternative multi-step routes starting from appropriately substituted precursors are necessary. A thorough understanding of the principles of electrophilic aromatic substitution and directing group effects is paramount for designing effective synthetic strategies and avoiding unfruitful experimental pathways.

References

- BenchChem. (2025). A Technical Guide to the Synthesis of 2-Nitrobenzaldehyde via Nitration of Benzaldehyde. BenchChem Technical Support.

- Filo. (2025).

- Organic Syntheses. (n.d.). 3,5-dinitrobenzaldehyde.

- Kulkarni, A. A., et al. (2009). Continuous Flow Nitration of Benzaldehyde. Organic Process Research & Development.

- Chegg. (2020).

- BenchChem. (2025). Kinetic vs. Thermodynamic Control in Aromatic Nitration: A Comparative Guide. BenchChem Technical Support.

- Russo, D., et al. (2017). Benzaldehyde Nitration by Mixed Acid under Homogeneous Condition: a Kinetic Modeling.

- YouTube. (2013).

- Russo, D., et al. (2017). Benzaldehyde nitration by mixed acid under homogeneous condition: A kinetic modeling. IRIS UniNA.

- OAText. (2018). Synthesis of (E)-N’- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents.

- OAText. (2018). Synthesis of (E)-N’- (2-hydroxy-3, 5-dinitrobenzylidene)

- ResearchGate. (n.d.).

- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.

- ResearchGate. (2023). Hi. Can you please help me in performing of the synthesis of 3,5-Dinitro-2-hydroxy-benzaldehyde on the basis of 2-hydroxy-5-nitrobenzaldehyde?.

- Jack Westin. (n.d.).

- BenchChem. (2025).

- ChemicalBook. (2023). 3,5-DINITROBENZALDEHYDE.

- Organic Syntheses. (n.d.). 2,4-dinitrobenzaldehyde.

Sources

A Comprehensive Technical Guide to the Synthesis of 2,5-Dinitrobenzaldehyde from 2,5-Dinitrobenzyl Alcohol

Introduction

2,5-Dinitrobenzaldehyde is a valuable chemical intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its bifunctional nature, featuring an electrophilic aldehyde group and electron-withdrawing nitro groups, makes it a versatile building block for constructing complex molecular architectures. This guide provides an in-depth technical overview of the selective oxidation of 2,5-dinitrobenzyl alcohol to yield this compound.

The primary challenge in this transformation lies in achieving high conversion of the primary alcohol to the aldehyde without inducing over-oxidation to the corresponding carboxylic acid. The presence of two strongly deactivating nitro groups on the aromatic ring influences the reactivity of the benzylic alcohol, necessitating the use of carefully selected, mild, and efficient oxidizing agents. This document explores several field-proven methodologies, delving into their reaction mechanisms, experimental protocols, and the critical parameters that ensure a successful and reproducible synthesis.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactant, product, and key reagents is fundamental for safe handling and effective experimental design.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2,5-Dinitrobenzyl alcohol | C₇H₆N₂O₅ | 198.13 | 108 - 111 | Yellowish solid |

| This compound | C₇H₄N₂O₅ | 196.12 | Not well-documented; similar isomers melt ~70-120°C | Yellowish solid |

| Pyridinium Chlorochromate (PCC) | C₅H₆NCrO₃Cl | 215.56 | ~205 (decomposes) | Orange-yellow solid |

| Dess-Martin Periodinane (DMP) | C₁₃H₁₃IO₈ | 424.14 | 130 - 133 (decomposes) | White crystalline powder |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 19 | Colorless liquid |

| Oxalyl Chloride | C₂Cl₂O₂ | 126.93 | -12 | Colorless fuming liquid |

Note: Properties are based on available literature and may vary slightly.

Core Principles: The Selective Oxidation of Primary Alcohols

The conversion of a primary alcohol to an aldehyde is a two-electron oxidation process. A key challenge is preventing a subsequent two-electron oxidation that would transform the aldehyde into a carboxylic acid. This is particularly relevant when water is present, as it can hydrate the aldehyde to form a geminal diol, which is readily oxidized.

To achieve selectivity, chemists have developed a range of reagents that are either inherently incapable of oxidizing aldehydes under the reaction conditions or are used in strictly anhydrous environments. Chromium(VI)-based reagents like Pyridinium Chlorochromate (PCC) and hypervalent iodine compounds like Dess-Martin Periodinane (DMP) are prime examples of such selective oxidants.[1][2] The Swern oxidation and related methods achieve this selectivity by operating under anhydrous, low-temperature conditions.[3]

Recommended Synthetic Methodologies

Method 1: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes.[4] It is particularly advantageous due to its operational simplicity, neutral pH conditions, and avoidance of toxic heavy metals.[4]

Causality and Mechanistic Insight: The reaction proceeds via a ligand exchange mechanism where the alcohol displaces an acetate group on the hypervalent iodine center of the DMP reagent. A base (often the displaced acetate) then abstracts the proton from the carbon bearing the hydroxyl group. This initiates a concerted elimination that forms the aldehyde, acetic acid, and a reduced iodine(III) species.[2] The mild and non-acidic nature of the reaction is ideal for substrates like 2,5-dinitrobenzyl alcohol, as it minimizes the risk of side reactions involving the sensitive nitro groups.

Experimental Workflow: DMP Oxidation

Caption: General workflow for DMP oxidation.

Detailed Experimental Protocol (DMP):

-

Reaction Setup: To a solution of 2,5-dinitrobenzyl alcohol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (1.2 equiv) in one portion.

-

Reaction: Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir until the solid dissolves and the layers become clear.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with CH₂Cl₂ (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Method 2: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a classic and effective reagent for the oxidation of primary alcohols to aldehydes.[1] It is an air-stable, non-hygroscopic solid, making it easier to handle than many other chromium(VI) reagents.

Causality and Mechanistic Insight: The oxidation mechanism involves the formation of a chromate ester intermediate between the alcohol and the protonated PCC. A base (typically pyridine from the reagent itself) abstracts the benzylic proton, leading to an E2-like elimination that breaks the C-H bond and the O-Cr bond, forming the C=O double bond of the aldehyde and reducing Cr(VI) to Cr(IV).[5] The reaction is performed in an anhydrous organic solvent like dichloromethane, which prevents the formation of the gem-diol hydrate and thus halts the oxidation at the aldehyde stage.[1][5]

Reaction Mechanism: PCC Oxidation

Caption: Simplified mechanism of PCC oxidation.

Detailed Experimental Protocol (PCC):

-

Reaction Setup: To a suspension of Pyridinium Chlorochromate (PCC) (1.5 equiv) and an adsorbent like Celite or powdered molecular sieves in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, add a solution of 2,5-dinitrobenzyl alcohol (1.0 equiv) in CH₂Cl₂ dropwise.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Florisil to remove the chromium byproducts.

-

Purification: Wash the filter cake thoroughly with additional diethyl ether. Combine the filtrates and concentrate under reduced pressure.

-

Final Purification: If necessary, purify the resulting crude product by flash column chromatography.

Method 3: Swern Oxidation

The Swern oxidation is another metal-free, mild oxidation method that is highly effective for preparing aldehydes from primary alcohols.[6] It is known for its high yields and compatibility with a wide range of functional groups.

Causality and Mechanistic Insight: This multi-step, one-pot reaction begins with the activation of dimethyl sulfoxide (DMSO) with an electrophile, typically oxalyl chloride, at very low temperatures (-78 °C) to form a highly reactive chlorosulfonium salt.[7] The alcohol is then added and reacts with this intermediate to form an alkoxysulfonium salt. The final step involves the addition of a hindered, non-nucleophilic base, such as triethylamine (Et₃N), which deprotonates the carbon adjacent to the oxygen. The resulting ylide undergoes an intramolecular syn-elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.[8][9] The low temperature is critical to prevent side reactions of the reactive intermediates.

Detailed Experimental Protocol (Swern):

-

Activation: To a solution of oxalyl chloride (1.5 equiv) in anhydrous CH₂Cl₂ at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 equiv) in CH₂Cl₂ dropwise, ensuring the temperature remains below -60 °C. Stir for 15 minutes.

-

Alcohol Addition: Add a solution of 2,5-dinitrobenzyl alcohol (1.0 equiv) in CH₂Cl₂ dropwise, again maintaining a temperature below -60 °C. Stir for 30 minutes.

-

Elimination: Add triethylamine (Et₃N) (5.0 equiv) dropwise. After the addition is complete, allow the reaction to stir for another 30 minutes at -78 °C, then warm to room temperature.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with CH₂Cl₂.

-

Purification: Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product via flash column chromatography.

Product Purification and Characterization

Independent of the chosen method, the final product requires purification and rigorous characterization to confirm its identity and purity.

-

Purification: Flash column chromatography on silica gel is the most common method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) can also be employed for final purification.[10]

-

Characterization:

-

¹H NMR: The aldehyde proton should appear as a singlet at approximately 10 ppm. The aromatic protons will exhibit characteristic splitting patterns in the 8-9 ppm region, shifted downfield due to the electron-withdrawing effects of the nitro and aldehyde groups.

-

¹³C NMR: The carbonyl carbon of the aldehyde will be observed around 190 ppm.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch will be present around 1700-1720 cm⁻¹. Strong bands for the asymmetric and symmetric N-O stretching of the nitro groups will appear near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (196.12 g/mol ).

-

Melting Point: The purified product should exhibit a sharp melting point, which can be compared to literature values for confirmation.

-

Safety and Handling of Oxidizing Agents

The synthesis of this compound involves the use of hazardous materials, and all operations must be conducted with appropriate safety precautions.

-

General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood.[11] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[12][13]

-

Oxidizer Hazards: Oxidizing agents can react violently with combustible or organic materials.[14] They should be stored away from flammable solvents and reducing agents.[13] Avoid friction, grinding, or impact, especially with solid oxidizers.[15]

-

Specific Reagent Hazards:

-

PCC: Is a suspected carcinogen and is toxic. Avoid inhalation of the dust and skin contact. Chromium waste must be disposed of according to institutional hazardous waste protocols.

-

Dess-Martin Periodinane: Can be shock-sensitive and may decompose explosively upon heating.[16]

-

Oxalyl Chloride: Is highly toxic, corrosive, and reacts violently with water. It must be handled with extreme care in a fume hood.

-

Dinitro Aromatics: Compounds like the starting material and product are potentially toxic and may cause skin irritation. Avoid inhalation and skin contact.

-

-

Spill Management: In case of a minor spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up oxidizer spills.[14]

-

Waste Disposal: All chemical waste, including solvents and chromium residues, must be collected in properly labeled containers and disposed of in accordance with local and federal regulations.

References

- Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory.

- Selective Oxidation of Benzyl Alcohol to Benzaldehyde. American Chemical Society.

- Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyridinium Chlorochrom

- Mechanism of the Swern Oxidation: Significant Deviations

- Swern Oxid

-

Swern Oxidation. Organic-Chemistry.org. [Link]

- Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. TÜBİTAK Academic Journals.

- Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane: A Kinetic and Mechanistic Study. Universal Print.

- Oxidizing Agents. University of Alberta.

-

Dess–Martin oxidation. Wikipedia. [Link]

- Safe Handling of Oxidising Chemicals. The Chemistry Blog.

-

The dess-martin periodinane. Organic Syntheses Procedure. [Link]

- 8.6 Oxidizers and Organic Peroxides. Cornell University Environment, Health and Safety.

- Oxidizing Chemicals. University of Michigan-Dearborn.

- Oxidizing Chemicals. Brandeis University.

- Oxidation by PCC (pyridinium chlorochrom

- Dess-Martin periodinane, Triacetoxyperiodinane, DMP. Organic Chemistry Portal.

- Dess–Martin periodinane (DMP)

- Reagent Friday: PCC (Pyridinium Chlorochrom

- SAFETY DATA SHEET - 2,5-Dinitrobenzyl alcohol. Sigma-Aldrich.

-

2,4-dinitrobenzaldehyde. Organic Syntheses Procedure. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scispace.com [scispace.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. umdearborn.edu [umdearborn.edu]

- 12. chemicals.co.uk [chemicals.co.uk]

- 13. Oxidizing Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 14. Oxidizing Agents – AFNS Safety [afns-safety.ualberta.ca]

- 15. 8.6 Oxidizers and Organic Peroxides | Environment, Health and Safety [ehs.cornell.edu]

- 16. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]

A Technical Guide to the Spectroscopic Characterization of 2,5-Dinitrobenzaldehyde

This guide provides an in-depth technical analysis of the spectroscopic data for 2,5-Dinitrobenzaldehyde, a key chemical intermediate in various synthetic processes. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data essential for the structural elucidation and quality control of this compound. While experimental spectra for this compound are not as commonly available as for its isomers, this guide will leverage predicted data and comparative analysis with related compounds to provide a robust interpretation.

Introduction to this compound and Spectroscopic Analysis

This compound (C₇H₄N₂O₅) is an aromatic aldehyde containing two nitro functional groups.[1] Its molecular structure dictates a unique electronic environment, which is reflected in its spectroscopic signatures. Spectroscopic techniques such as NMR and IR are indispensable tools for confirming the identity, purity, and structure of such molecules. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while IR spectroscopy identifies the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring NMR spectra of aromatic aldehydes is crucial for data reproducibility and accuracy.

Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal interfering signals. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[2]

-

Concentration: Prepare a solution of this compound with a concentration typically ranging from 5 to 25 mg/mL.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.[3]

-

Sample Filtration: Filter the solution into a clean, dry NMR tube to remove any particulate matter that could affect the spectral resolution.

Data Acquisition:

-

Spectrometer: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.[2]

-

¹H NMR Parameters:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Parameters:

-

Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

}

¹H NMR Spectral Analysis of this compound

Due to the unavailability of experimental data, the following analysis is based on predicted ¹H NMR data and established principles of NMR spectroscopy for aromatic compounds.

The aldehydic proton is expected to appear as a singlet in the downfield region of the spectrum, typically between 9 and 10 ppm, due to the deshielding effect of the carbonyl group.[4] The aromatic protons will exhibit a more complex splitting pattern due to spin-spin coupling.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-C=O | ~10.1 | s | - |

| H-3 | ~8.8 | d | ~8.5 |

| H-4 | ~8.6 | dd | ~8.5, 2.5 |

| H-6 | ~8.4 | d | ~2.5 |

Note: These are predicted values and may vary slightly in an experimental spectrum.

Interpretation:

-

Aldehydic Proton (H-C=O): The singlet at approximately 10.1 ppm is characteristic of an aldehyde proton.[5]

-

Aromatic Protons:

-

H-3: This proton is ortho to a nitro group and is expected to be significantly deshielded, appearing as a doublet due to coupling with H-4.

-

H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.

-

H-6: This proton is ortho to the aldehyde group and meta to a nitro group, appearing as a doublet due to coupling with H-4.

-

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~189 |

| C-1 | ~136 |

| C-2 | ~150 |

| C-3 | ~128 |

| C-4 | ~132 |

| C-5 | ~148 |

| C-6 | ~125 |

Note: These are predicted values and may vary slightly in an experimental spectrum.

Interpretation:

-

Carbonyl Carbon (C=O): The carbonyl carbon of an aldehyde typically resonates in the range of 190-200 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the nitro and aldehyde groups. The carbons directly attached to the nitro groups (C-2 and C-5) are expected to be the most deshielded among the ring carbons.

}

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the aldehyde and nitro groups.

Experimental Protocol for IR Spectroscopy

Sample Preparation:

-

KBr Pellet: For solid samples, a common method is to prepare a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.

-

Nujol Mull: Alternatively, the sample can be ground with a few drops of Nujol (a mineral oil) to form a mull, which is then placed between two salt plates (e.g., NaCl or KBr).

-

ATR: Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation. The solid sample is simply placed in contact with the ATR crystal.[6]

Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Spectral Range: The spectrum is usually recorded in the mid-infrared region, from 4000 to 400 cm⁻¹.

-

Background Scan: A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

IR Spectral Analysis of this compound

The IR spectrum of this compound will show characteristic absorption bands for the aldehyde and nitro functional groups, as well as vibrations associated with the aromatic ring.

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde (C-H) | C-H Stretch | 2830-2695 | Medium |

| Aldehyde (C=O) | C=O Stretch | 1710-1685 | Strong |

| Nitro (N-O) | Asymmetric Stretch | 1550-1475 | Strong |

| Nitro (N-O) | Symmetric Stretch | 1360-1290 | Strong |

| Aromatic (C-H) | C-H Stretch | 3100-3000 | Medium |

| Aromatic (C=C) | C=C Stretch | 1600-1450 | Medium to Weak |

| Aromatic (C-H) | C-H Out-of-plane Bend | 900-675 | Strong |

Interpretation:

-

Aldehyde Group: The presence of a strong absorption band around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the aldehyde.[4] Additionally, two weaker bands in the region of 2830-2695 cm⁻¹ corresponding to the C-H stretch of the aldehyde group are expected.[4]

-

Nitro Groups: The two nitro groups will give rise to two very strong and characteristic absorption bands.[7][8] The asymmetric N-O stretch is expected in the 1550-1475 cm⁻¹ region, and the symmetric N-O stretch should appear in the 1360-1290 cm⁻¹ range.[9]

-

Aromatic Ring: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Strong bands in the fingerprint region (below 1000 cm⁻¹) due to C-H out-of-plane bending can provide information about the substitution pattern of the benzene ring.

Conclusion

The spectroscopic characterization of this compound relies on a combined analysis of NMR and IR data. While experimental data for this specific isomer is not widely published, a thorough understanding of the characteristic spectral features of aromatic aldehydes and nitro compounds allows for a reliable interpretation of predicted spectra. The methodologies and data presented in this guide provide a solid framework for the identification and structural confirmation of this compound, ensuring its quality and purity in research and development applications.

References

-

University of California, Davis. (2020). IR: nitro groups. LibreTexts. Retrieved from [Link]

-

Anonymous. (n.d.). Infrared of nitro compounds. Chemistry. Retrieved from [Link]

- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 22-26.

-

University of California, Davis. (2020). Aldehydes. LibreTexts. Retrieved from [Link]

-

Anonymous. (n.d.). Example 8. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). 1H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]

-

Beilstein Journals. (2020). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dinitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

Sources

- 1. This compound | C7H4N2O5 | CID 19046921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. rsc.org [rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 2,4-Dinitrobenzaldehyde | C7H4N2O5 | CID 68250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 9. benchchem.com [benchchem.com]

Solubility of 2,5-Dinitrobenzaldehyde in Organic Solvents: A Methodological and Theoretical Guide

An In-depth Technical Guide

Abstract: 2,5-Dinitrobenzaldehyde is a key chemical intermediate whose utility in organic synthesis and pharmaceutical development is critically dependent on its behavior in solution. A thorough understanding of its solubility is paramount for reaction optimization, purification, and formulation. This technical guide addresses the notable gap in publicly available quantitative solubility data for this compound. It provides researchers, scientists, and drug development professionals with a robust theoretical framework for understanding the factors governing its solubility and a detailed, field-proven experimental protocol for its accurate determination. The focus is on empowering researchers to generate reliable, in-house data through the gold-standard isothermal shake-flask method.

Introduction: The Significance of Solubility for this compound

This compound (C₇H₄N₂O₅) is an aromatic aldehyde functionalized with two nitro groups, making it a highly polar molecule and a versatile precursor in chemical synthesis.[1] Its applications range from the synthesis of specialized dyes to the development of novel pharmacophores. The success of these applications hinges on its solubility—a fundamental physicochemical property that dictates reaction kinetics, influences crystallization and purification processes, and is a critical determinant of bioavailability in drug candidates.[2][3]

Low or poorly characterized solubility can lead to significant challenges, including unpredictable reaction outcomes and difficulties in formulation.[2] Despite its importance, specific quantitative solubility data for this compound in common organic solvents is not extensively documented in scientific literature. This guide, therefore, shifts the focus from reporting existing data to providing the necessary tools to generate it accurately and reproducibly.

Theoretical Framework: Molecular Interactions Governing Solubility

The solubility of a solid solute, such as this compound, in a liquid solvent is a thermodynamic equilibrium process. This equilibrium is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a useful heuristic: a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

The key molecular features of this compound influencing its solubility are:

-

High Polarity: The two electron-withdrawing nitro groups (-NO₂) and the polar aldehyde group (-CHO) create significant dipole moments within the molecule.

-

Hydrogen Bond Acceptor: The oxygen atoms on the nitro and aldehyde groups can act as hydrogen bond acceptors.

-

Aromatic System: The benzene ring allows for π-π stacking interactions.

The interplay of these features with a solvent determines the extent of dissolution. For instance, in polar aprotic solvents like acetone or ethyl acetate, strong dipole-dipole interactions between the solvent and this compound are expected to promote solubility. In polar protic solvents like ethanol, hydrogen bonding between the solvent's hydroxyl group and the solute's nitro/aldehyde oxygens would also be a significant solubilizing force. Conversely, in nonpolar solvents such as toluene or hexane, where only weak London dispersion forces are present, the solubility is anticipated to be very low, as these forces are insufficient to overcome the strong solute-solute interactions in the crystal lattice.

The following diagram illustrates the key molecular interactions that must be overcome and formed during the dissolution process.

Caption: Key energetic steps in the dissolution process.

Experimental Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility

The isothermal saturation shake-flask method is widely regarded as the gold standard for determining equilibrium (thermodynamic) solubility due to its reliability and directness.[4] The following protocol provides a self-validating workflow for accurately measuring the solubility of this compound.

Materials and Equipment

-

This compound (high purity, >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg)

-

Glass vials or flasks with screw caps (e.g., 4-20 mL)

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC-UV)

Step-by-Step Methodology

-

Preparation of Supersaturated Slurries:

-

Add an excess amount of solid this compound to a pre-weighed vial. The key is to ensure a visible excess of solid remains at equilibrium, confirming saturation.[4] A solute-to-solvent ratio of ~10-20 mg/mL is a good starting point.

-

Record the exact mass of the solute added.

-

Add a known volume or mass of the chosen organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient duration to ensure equilibrium is reached. For many compounds, 24 to 72 hours is required.[3]

-

Causality Check: Inadequate equilibration time is a primary source of error, leading to an underestimation of solubility. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer increasing.

-

-

Phase Separation (Sampling):

-

Once equilibrium is established, stop agitation and allow the vials to rest in the thermostatic bath for several hours to allow the excess solid to sediment.[4]

-